molecular formula C19H20N2O3 B3084265 [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid CAS No. 1142211-87-7

[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

Cat. No.: B3084265
CAS No.: 1142211-87-7
M. Wt: 324.4 g/mol
InChI Key: FRENBRDXBUWCPF-UHFFFAOYSA-N
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Description

The compound [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is an interesting molecule that combines elements from multiple domains of organic chemistry. This compound features a dihydroisoquinoline ring, an amino acid derivative, and a phenyl group, resulting in unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can be accomplished via a multi-step organic synthesis. One common method involves:

  • Formation of the 3,4-dihydroisoquinoline nucleus: This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions.

  • Acylation step: Introduction of the oxoethyl group can be done via Friedel-Crafts acylation using an acyl chloride.

  • Coupling with phenylaminoacetic acid: Finally, coupling the 3,4-dihydroisoquinoline derivative with phenylaminoacetic acid using a peptide coupling agent like EDCI/HOBt can yield the target compound.

Industrial Production Methods: Industrial synthesis might scale up these laboratory techniques using continuous flow reactors and more efficient catalysts to optimize yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The dihydroisoquinoline ring can undergo oxidation to form isoquinoline derivatives.

  • Reduction: The compound can be reduced to more saturated derivatives.

  • Substitution: Functional groups attached to the aromatic phenyl ring or the isoquinoline can undergo electrophilic and nucleophilic substitutions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Hydrogenation using Pd/C catalyst or sodium borohydride (NaBH4).

  • Substitution: Halogens, nitrating agents, or alkylating agents for electrophilic substitution.

Major Products:

  • From oxidation: Isoquinoline acids.

  • From reduction: More saturated amino acid derivatives.

  • From substitution: Phenyl derivatives with varied functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex molecules, especially in creating derivatives for pharmaceuticals.

Biology: This compound may act as a ligand for studying receptor binding in cells or as a precursor for bioactive molecules.

Medicine: Potential uses in the development of new drugs due to its multi-functional nature. It could serve as a scaffold for creating compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Employed in the production of specialty chemicals and advanced materials due to its versatile chemistry.

Comparison with Similar Compounds

  • 2-Phenylaminoacetic acid: Similar structure but lacks the dihydroisoquinoline ring.

  • Dihydroisoquinoline derivatives: Compounds like tetrahydroisoquinoline might share the central ring but differ in substituents.

  • N-phenyl glycine derivatives: Similar to the amino acid backbone but with varying aromatic substitutions.

Uniqueness: [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid stands out due to the combination of the dihydroisoquinoline ring and the amino acid derivative, providing unique reactivity and the potential for diverse biological activities. This makes it a valuable candidate for developing novel pharmaceuticals and industrial chemicals.

That’s a comprehensive look at this compound

Properties

IUPAC Name

2-(N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]anilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(20-11-10-15-6-4-5-7-16(15)12-20)13-21(14-19(23)24)17-8-2-1-3-9-17/h1-9H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRENBRDXBUWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156370
Record name Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-87-7
Record name Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

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